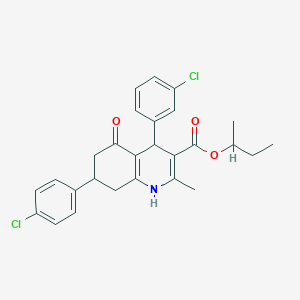![molecular formula C21H17ClN2O3 B5116098 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, C23H20ClN3O4, and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves the inhibition of protease activity. This compound binds to the active site of proteases and prevents their activity, leading to the accumulation of their substrates. This mechanism of action has been studied in detail and has been found to be effective in the detection of protease activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound has also been found to induce cell death in cancer cells and has been studied for its potential use in the development of new cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high sensitivity and specificity for the detection of protease activity. This compound is also easy to synthesize and can be used in a wide range of experimental systems. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide. One direction is the development of new fluorescent probes based on this compound for the detection of protease activity. Another direction is the study of the mechanism of action of this compound in more detail, including its interaction with proteases and its effects on cellular signaling pathways. Additionally, this compound could be studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step is the reaction between 3-nitrobenzoic acid and 3-methoxyaniline in the presence of sulfuric acid to form 3-{[(3-methoxyphenyl)amino]carbonyl}benzoic acid. The second step involves the reaction between 3-{[(3-methoxyphenyl)amino]carbonyl}benzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of protease activity. This compound has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-[3-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-9-5-8-16(13-17)23-20(25)14-6-4-7-15(12-14)24-21(26)18-10-2-3-11-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNEAMBFKLKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
